molecular formula C12H14FNO2 B13877200 Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate

Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate

Cat. No.: B13877200
M. Wt: 223.24 g/mol
InChI Key: UDPQNVPDDMEKEH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate is an organic compound that belongs to the class of benzoates It features a benzoate core substituted with a fluorine atom at the 2-position and a pyrrolidin-3-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate typically involves a multi-step processThe reaction conditions often involve the use of fluorinating agents and pyrrolidine derivatives under controlled temperatures and pressures to ensure the desired substitutions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or halides .

Scientific Research Applications

Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and pyrrolidin-3-yl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific combination of the fluorine atom and pyrrolidin-3-yl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrrolidin-3-yl group contributes to its binding affinity and selectivity for certain molecular targets .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 2-fluoro-4-pyrrolidin-3-ylbenzoate

InChI

InChI=1S/C12H14FNO2/c1-16-12(15)10-3-2-8(6-11(10)13)9-4-5-14-7-9/h2-3,6,9,14H,4-5,7H2,1H3

InChI Key

UDPQNVPDDMEKEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2CCNC2)F

Origin of Product

United States

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